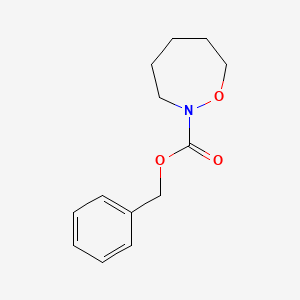![molecular formula C7H14N2O B6234862 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane CAS No. 1369143-13-4](/img/no-structure.png)
8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane is a chemical compound with the molecular formula C7H14N2O . It is a member of the spiro compounds, which are bicyclic organic compounds formed by two rings linked by one carbon atom .
Molecular Structure Analysis
The InChI code for 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane is 1S/C7H14N2O.C2HF3O2/c1-9-2-3-10-7(6-9)4-8-5-7;3-2(4,5)1(6)7/h8H,2-6H2,1H3;(H,6,7) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane is 142.19886 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current literature.Applications De Recherche Scientifique
Pheromone Production and Regulation
- A study on the German cockroach, Blattella germanica, explores the biochemistry and regulation of pheromone production, highlighting the role of specific methyl ketones in contact sex pheromones. This research provides insights into the biochemical pathways and regulatory mechanisms involved in pheromone synthesis, which could be relevant for understanding the biological activity and potential applications of complex organic compounds (Schal et al., 1991).
Methylation of Aromatics
- Research on the oxidative methylation of aromatics over zeolite catalysts with methane discusses a new route for converting methane to higher hydrocarbons. This study is pertinent to green chemistry and catalysis, demonstrating the use of methane (a potent greenhouse gas) to synthesize valuable chemical products, potentially offering a context for the utility of complex organic structures in catalytic processes (Adebajo, 2007).
Environmental and Toxicological Reviews
- A review on the environmental behavior and fate of methyl tert-butyl ether (MTBE) provides valuable information on the solubility, biodegradation, and transport of MTBE in environmental matrices. Understanding the environmental and toxicological properties of similar oxygenated compounds can inform their safe and effective use in various applications (Squillace et al., 1997).
Decomposition in Cold Plasma Reactors
- The study on the decomposition of methyl tert-butyl ether by adding hydrogen in a cold plasma reactor explores a method for the environmental remediation of air toxics. This research suggests the potential for advanced oxidation processes in handling and transforming organic compounds for environmental benefits (Hsieh et al., 2011).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane can be achieved through a multi-step process involving the formation of key intermediates.", "Starting Materials": [ "2-methyl-1,3-propanediol", "2,5-dimethylpyrrole", "2,5-dimethylpyrazine", "sodium hydride", "methyl iodide", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: The reaction of 2-methyl-1,3-propanediol with sodium hydride in THF to form the corresponding alkoxide intermediate.", "Step 2: The addition of 2,5-dimethylpyrrole and 2,5-dimethylpyrazine to the reaction mixture, followed by heating to form the spiro intermediate.", "Step 3: The reaction of the spiro intermediate with methyl iodide in the presence of potassium carbonate to form the quaternary ammonium salt intermediate.", "Step 4: The reaction of the quaternary ammonium salt intermediate with acetic anhydride and sulfuric acid to form the corresponding acetate intermediate.", "Step 5: The hydrolysis of the acetate intermediate with sodium bicarbonate and water to form the final product, 8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane." ] } | |
Numéro CAS |
1369143-13-4 |
Nom du produit |
8-methyl-2-oxa-5,8-diazaspiro[3.5]nonane |
Formule moléculaire |
C7H14N2O |
Poids moléculaire |
142.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(prop-2-yn-1-yloxy)ethoxy]acetic acid](/img/structure/B6234869.png)